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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-methylphenol

Cat. No.: B1266378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Bromo-2-chloro-6-methylphenol (CAS Number: 7530-27-0). The document presents nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular

format for easy reference and comparison. Detailed experimental protocols for acquiring such

spectra are also included, alongside a logical workflow diagram for spectral analysis.

Core Data Presentation
The following tables summarize the key spectral data for 4-Bromo-2-chloro-6-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -
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¹³C NMR (Carbon-13 NMR) Spectral Data (CDCl₃)

Chemical Shift (δ) ppm Assignment

Data not available C-CH₃

Data not available Aromatic C-H

Data not available Aromatic C-H

Data not available Aromatic C-Cl

Data not available Aromatic C-Br

Data not available Aromatic C-OH

Data not available Aromatic C-CH₃

Note: Specific experimental NMR data for 4-Bromo-2-chloro-6-methylphenol is not readily

available in public spectral databases. The tables are structured to be populated as data

becomes accessible.

Infrared (IR) Spectroscopy
Key IR Absorption Bands (KBr Disc/Nujol Mull)

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available O-H stretch (phenol)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (methyl)

Data not available C=C stretch (aromatic)

Data not available C-O stretch (phenol)

Data not available C-Cl stretch

Data not available C-Br stretch
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Note: While the availability of IR spectra is indicated in some databases, the specific peak

values are not publicly accessible. The table indicates the expected regions of absorption for

the functional groups present in the molecule.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Ratio Proposed Fragment Relative Intensity (%)

Data not available [M]⁺ (Molecular Ion) -

Data not available [M-CH₃]⁺ -

Data not available [M-Cl]⁺ -

Data not available [M-Br]⁺ -

Data not available [M-CO]⁺ -

Note: The mass spectrum for this compound is available in select databases, but the

fragmentation pattern and relative intensities are not publicly detailed. The table lists plausible

fragments based on the structure.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a solid organic

compound like 4-Bromo-2-chloro-6-methylphenol.
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Figure 1: General Workflow for Spectral Analysis
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The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

environment of the protons and carbon atoms in the molecule.

Materials:

4-Bromo-2-chloro-6-methylphenol (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pasteur pipette with a cotton plug

Vial

Procedure:

Sample Preparation: Weigh approximately 5-25 mg of 4-Bromo-2-chloro-6-methylphenol
into a clean, dry vial for ¹H NMR (50-100 mg for ¹³C NMR).

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the

solid.

Filter the solution through a Pasteur pipette containing a small cotton plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR

spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.
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¹H NMR Acquisition:

Set the spectral width to approximately 12-16 ppm.

Use a 30-45 degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm for

¹H NMR and the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Bromo-2-chloro-6-methylphenol by

measuring the absorption of infrared radiation.
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Method 1: Thin Solid Film

Materials:

4-Bromo-2-chloro-6-methylphenol (~10 mg)

Volatile solvent (e.g., dichloromethane or acetone)

Salt plates (KBr or NaCl)

Vial

Pasteur pipette

Procedure:

Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of

a volatile solvent in a vial.

Place a single, clean salt plate on a clean surface.

Using a Pasteur pipette, apply one or two drops of the solution to the surface of the salt

plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and

return it to the desiccator.

Method 2: KBr Pellet

Materials:

4-Bromo-2-chloro-6-methylphenol (1-2 mg)

Dry, spectroscopic grade potassium bromide (KBr) (100-200 mg)

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation: Add 1-2 mg of the solid sample and approximately 100-200 mg of dry

KBr powder to an agate mortar.

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained.

Transfer the powder to the die of a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum.

Acquire the sample spectrum as described above.

Electron Ionization Mass Spectrometry (EI-MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-2-chloro-
6-methylphenol.

Materials:

4-Bromo-2-chloro-6-methylphenol (~1 mg)

Volatile solvent (e.g., methanol or dichloromethane)

Vial

Procedure:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a

concentration of approximately 1 mg/mL.

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a

direct insertion probe is often used. The sample is placed in a capillary tube at the end of the

probe.

Instrumental Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Range: Scan a suitable mass range, for example, m/z 40-400.

Data Acquisition:

The sample is vaporized by heating the probe, and the gaseous molecules enter the ion

source.

In the ion source, the molecules are bombarded with a beam of 70 eV electrons, causing

ionization and fragmentation.
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The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1)

will result in characteristic M, M+2, and M+4 peaks.

Analyze the fragmentation pattern to identify major fragment ions, which provides

structural information.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-
6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266378#4-bromo-2-chloro-6-methylphenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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